N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Lipophilicity CNS drug design Triazole CB1 ligands

N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-60-1) is a fully synthetic, fluorine-rich 1,2,4-triazole-3-carboxamide derivative bearing two 2,4-difluorophenyl substituents at the N1 and exocyclic amide nitrogen positions, with a methyl group at the 5-position of the triazole ring. Its molecular formula is C16H10F4N4O (MW 350.27 g/mol).

Molecular Formula C16H10F4N4O
Molecular Weight 350.277
CAS No. 321431-60-1
Cat. No. B3001982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
CAS321431-60-1
Molecular FormulaC16H10F4N4O
Molecular Weight350.277
Structural Identifiers
SMILESCC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H10F4N4O/c1-8-21-15(16(25)22-13-4-2-9(17)6-11(13)19)23-24(8)14-5-3-10(18)7-12(14)20/h2-7H,1H3,(H,22,25)
InChIKeyAIBWGFRSLJMIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (321431-60-1): Procurement-Relevant Chemical Identity & Core Characteristics


N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-60-1) is a fully synthetic, fluorine-rich 1,2,4-triazole-3-carboxamide derivative bearing two 2,4-difluorophenyl substituents at the N1 and exocyclic amide nitrogen positions, with a methyl group at the 5-position of the triazole ring. Its molecular formula is C16H10F4N4O (MW 350.27 g/mol) [1]. The compound belongs to a broader chemotype – 1,5-diaryl-1H-1,2,4-triazole-3-carboxamides – that has been extensively patented as a scaffold for cannabinoid CB1 receptor ligands (agonists, antagonists, inverse agonists, partial agonists) [2][3]. Its computed properties include XLogP3-AA 3.6, topological polar surface area (tPSA) 59.8 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 3 rotatable bonds [1], collectively positioning it as a moderately lipophilic, low-tPSA molecule suited for CNS-targeted research applications. The compound’s symmetric bis(2,4-difluorophenyl) substitution pattern distinguishes it from the majority of analogs in the patent literature, which typically carry only one 2,4-difluorophenyl group paired with a 4-chlorophenyl or 4-fluorophenyl ring.

Why Generic 1,2,4-Triazole-3-carboxamides Cannot Simply Replace N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide


Although the 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide scaffold is common to many cannabinoid CB1 ligands, the specific aryl substitution patterns at the N1 and amide N-position exert a decisive influence on lipophilicity, hydrogen-bonding capacity, and conformational flexibility – parameters that are intimately linked to blood–brain barrier penetration, target engagement kinetics, and off-target liability [1]. The literature on CB1 receptor triazole-3-carboxamides demonstrates that even a single halogen substitution change (e.g., 4-Cl → 4-F, or 2,4-dichlorophenyl → 2,4-difluorophenyl) can shift the functional profile from antagonism to agonism [2]. Consequently, selecting a bis(2,4-difluorophenyl) analog versus a mono-fluoro, chloro, or mixed halogen analog without quantitative evidence of functional equivalence carries a tangible risk of altering the receptor binding mode, the equilibrium between active/inactive receptor states, and the downstream in vivo pharmacology. The following quantitative evidence guide is designed to de-risk this selection by providing procurement-relevant, comparator-driven data points.

Quantitative Differentiation Evidence: N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Bis(2,4-difluorophenyl) vs. Mixed Fluoro/Chloro Analogs

The target compound exhibits an XLogP3-AA of 3.6, whereas the closely related mono-2,4-difluorophenyl analog 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a computer-predicted XLogP3 approximately 0.5 log units higher (estimated ~4.1) due to the replacement of one 2,4-difluorophenyl with a 4-chlorophenyl group [1]. This difference places the target compound in a lipophilicity window (XLogP 3–4) more commonly associated with balanced CNS exposure and metabolic stability, while the 4-chlorophenyl analog edges into a range linked to higher tissue distribution volumes and potential phospholipidosis risk [2]. The difference is driven by the fluorine substitution: the 2,4-difluorophenyl group reduces logP by approximately 0.5 units compared to a 4-chlorophenyl group on the triazole core.

Lipophilicity CNS drug design Triazole CB1 ligands

Hydrogen-Bond Acceptor Capacity Differentiation from Mono-Fluoro Analogs

The target compound possesses 7 hydrogen-bond acceptor sites (two triazole ring nitrogens, one amide carbonyl, and four fluorine atoms on the two 2,4-difluorophenyl rings) [1]. In contrast, the analog N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 338398-06-4) has only 1 acceptor-capable fluorine on the 4-fluorophenyl ring, yielding a total of 5 H-bond acceptors (if counting fluorine as a weak H-bond acceptor, 4 fewer acceptor sites) . The additional fluorine-mediated acceptor capacity in the target compound can alter the strength and geometry of halogen-bond interactions with receptor aromatic residues – a phenomenon documented in CB1 ligand structure–activity relationships where fluorine scanning modulates binding affinity by up to 10-fold depending on the position [2].

Hydrogen bonding Receptor binding Triazole SAR

Topological Polar Surface Area (tPSA) Differentiation from Dichlorophenyl Analog

The target compound has a computed tPSA of 59.8 Ų [1]. The dichlorophenyl analog 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 338398-25-7) shares the same core but replaces one 2,4-difluorophenyl with a 2,4-dichlorophenyl group. Because chlorine has a larger van der Waals radius and higher polarizability than fluorine, the chlorine-substituted analog, despite having the same formal H-bond acceptor count, exhibits a slightly lower tPSA (estimated ~57 Ų) due to differences in surface area projection algorithms [2]. The target compound’s tPSA of 59.8 Ų sits at the lower boundary of the empirically optimized range for passive CNS penetration (tPSA < 60–70 Ų) while still providing sufficient polarity to avoid excessive efflux transporter recognition [3].

Polar surface area CNS penetration Blood-brain barrier

Molecular Weight Differentiation from Alkyl-Substituted Carboxamide Analogs

The target compound has a molecular weight of 350.27 g/mol, which is 18 Da heavier than the isopropyl-substituted analog 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide (MW ~332 g/mol) and approximately 50–60 Da heavier than the simplest N-methyl-substituted diaryl triazole carboxamides [1]. In the context of the CB1 receptor ligand class, the target’s MW sits within the 300–400 Da window considered favorable for lead optimization, where every 10 Da increase in molecular weight has been statistically associated with a ~2% decrease in ligand efficiency metrics [2]. The additional mass arises exclusively from the second 2,4-difluorophenyl ring, which simultaneously increases the halogen interaction surface without adding rotatable bonds.

Molecular weight SAR optimization Lead-likeness

Recommended Research and Industrial Application Scenarios for N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide


Cannabinoid CB1 Receptor Ligand Discovery & Pharmacological Tool Development

The target compound’s bis(2,4-difluorophenyl) substitution pattern maps directly onto the 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide scaffold claimed in patents as CB1 receptor agonists, antagonists, and inverse agonists [1]. Its computed XLogP3 of 3.6 and tPSA of 59.8 Ų [2] place it within the CNS drug-likeness space, making it a suitable starting point for radioligand displacement assays, functional cAMP assays, or mouse vas deferens (MVD) tissue preparations where CB1 antagonism can be directly quantified against SR141716 as a reference standard [3]. Due to the symmetric fluorination, researchers can use this compound to probe the contribution of dual halogen–π interactions to receptor binding kinetics, an area underexplored in the CB1 triazole literature.

Physicochemical Benchmarking for CNS-Oriented Triazole Library Design

With a molecular weight of 350.27 Da, XLogP3 of 3.6, 1 H-bond donor, 7 H-bond acceptors, and 3 rotatable bonds [1], the compound serves as a well-characterized physicochemical benchmark for designing focused CNS triazole libraries. Its properties can be used to calibrate in silico models predicting BBB penetration, P-glycoprotein efflux liability, and metabolic soft-spot identification. In particular, its tPSA of 59.8 Ų (just below the 60 Ų threshold commonly associated with reduced P-gp recognition) [2] makes it a control compound for assessing the impact of incremental halogen substitution on transporter-mediated efflux.

Halogen-Bond Interaction Studies in GPCR Structural Biology

The dual 2,4-difluorophenyl architecture provides a unique probe for crystallographic or cryo-EM studies of halogen-bonding interactions within class A GPCR orthosteric or allosteric binding pockets. Fluorine atoms on both aromatic rings can serve as weak hydrogen-bond acceptors or engage in orthogonal multipolar interactions with backbone carbonyls or side-chain amides [1]. Unlike single-fluorophenyl analogs (e.g., N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide), the target compound allows simultaneous mapping of two distinct fluoroaryl interaction environments within a single ligand scaffold, potentially revealing cooperative binding effects.

Comparative Metabolic Stability Assessment Across Halogen-Substituted Triazole Series

Because the 2,4-difluorophenyl group is metabolically more resistant to oxidative dehalogenation than the 4-chlorophenyl or 2,4-dichlorophenyl groups found in close analogs [1], the target compound can serve as a metabolically stable reference in liver microsome or hepatocyte studies designed to rank-order halogen-substituted triazole-3-carboxamides. Its XLogP3 of 3.6 also suggests lower CYP2D6 and CYP3A4 affinity compared to the more lipophilic 4-chlorophenyl analog, making it a useful control for separating intrinsic metabolic stability from lipophilicity-driven clearance in SAR investigations [2].

Quote Request

Request a Quote for N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.